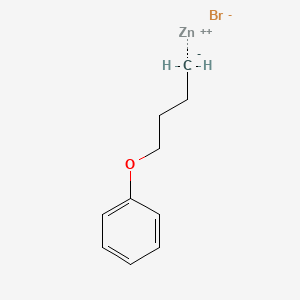

4-Phenoxybutylzincbromide

Description

4-Phenoxybutylzinc bromide is an organozinc reagent characterized by a phenoxybutyl chain bonded to a zinc-bromide moiety. Such organozinc compounds are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophiles to form carbon-carbon bonds. While direct data on 4-phenoxybutylzinc bromide is sparse in the provided evidence, its structural analogs (e.g., 4-ethoxy-4-oxobutylzinc bromide) suggest applications in pharmaceutical intermediates or polymer synthesis .

Properties

Molecular Formula |

C10H13BrOZn |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

zinc;butoxybenzene;bromide |

InChI |

InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 |

InChI Key |

KDVCZGSEOCBABE-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCOC1=CC=CC=C1.[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

4-Phenoxybutylzincbromide can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenoxybutyl bromide with zinc in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves:

- Dissolving 4-phenoxybutyl bromide in anhydrous ether or tetrahydrofuran (THF).

- Adding zinc dust or zinc powder to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Filtering the mixture to remove any unreacted zinc and other impurities.

- The resulting solution contains 4-phenoxybutylzincbromide, which can be used directly in further reactions.

Industrial production methods may involve scaling up this process with appropriate safety and efficiency measures.

Chemical Reactions Analysis

4-Phenoxybutylzincbromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or ether. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-Phenoxybutylzincbromide has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: It can be used to modify biological molecules or create bioactive compounds for research purposes.

Medicine: Its derivatives may be explored for potential therapeutic applications, although this is less common.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 4-Phenoxybutylzincbromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process often involves the use of catalysts and specific reaction conditions to achieve the desired products.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Ethoxy-4-oxobutylzinc Bromide

A closely related compound, 4-ethoxy-4-oxobutylzinc bromide (Synonyms: 3-(Ethoxycarbonyl)propylzinc bromide), shares the organozinc framework but differs in substituents. Key distinctions include:

The ethoxycarbonyl group in 4-ethoxy-4-oxobutylzinc bromide enhances its utility in synthesizing carbonyl-containing products, whereas the phenoxy variant may favor aromatic systems. Both are air-sensitive, requiring argon packaging for stability .

Phenoxy- and Boronic Acid-Based Analogs

highlights phenoxyacetic acids (e.g., 4-(Hydroxymethyl)phenoxy acetic acid) and boronic acids (e.g., 4-(Hydroxymethyl)phenylboronic acid).

- Phenoxyacetic acids: Used in drug synthesis (e.g., herbicides or anti-inflammatory agents) due to their carboxylate and aryl motifs.

- Boronic acids : Critical in Suzuki-Miyaura couplings, contrasting with zinc reagents in reaction mechanisms and substrate scope .

Organozinc reagents like 4-phenoxybutylzinc bromide typically exhibit higher nucleophilicity than boronic acids but require stricter anhydrous conditions.

Research Findings and Industrial Relevance

- Synthetic Efficiency: Organozinc reagents enable selective couplings with minimal byproducts. For example, 4-ethoxy-4-oxobutylzinc bromide’s 0.5 M THF solution optimizes scalability in industrial settings .

- Stability Challenges: Both compounds degrade under moisture/oxygen, necessitating specialized handling—a common limitation in organometallic chemistry.

- Pharmacological Potential: Phenoxy groups in related compounds () suggest 4-phenoxybutylzinc bromide could be tailored for drug discovery, though direct studies are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.